2,5-Furandione, dihydro-3-(nonen-1-yl)-
Overview
Description
2,5-Furandione, dihydro-3-(nonen-1-yl)-, also known as nonenyl succinic anhydride, is an organic compound with the molecular formula C13H20O3. This compound is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a nonenyl group. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, dihydro-3-(nonen-1-yl)- typically involves the reaction of succinic anhydride with nonene. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the nonenyl group to the succinic anhydride. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2,5-Furandione, dihydro-3-(nonen-1-yl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, dihydro-3-(nonen-1-yl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the anhydride group to a diol or other reduced forms.
Substitution: The nonenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2,5-Furandione, dihydro-3-(nonen-1-yl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2,5-Furandione, dihydro-3-(nonen-1-yl)- involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biological pathways. The nonenyl group provides hydrophobic interactions, while the anhydride moiety can form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandione, dihydro-3-(octen-1-yl)-: Similar structure but with an octenyl group instead of a nonenyl group.
2,5-Furandione, dihydro-3-(tetrapropenyl)-: Contains a tetrapropenyl group, leading to different chemical properties and applications.
Uniqueness
2,5-Furandione, dihydro-3-(nonen-1-yl)- is unique due to its specific nonenyl group, which imparts distinct hydrophobic characteristics and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions and properties .
Properties
IUPAC Name |
3-[(E)-non-1-enyl]oxolane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h8-9,11H,2-7,10H2,1H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQUIQAGZLBOGL-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,5-Furandione, dihydro-3-(nonen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonenyl succinic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15561 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
28928-97-4 | |
Record name | Nonenyl succinic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028928974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, dihydro-3-(nonen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydro-3-(nonenyl)furan-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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